molecular formula C20H21BrFN2O4P B11409573 Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate

Cat. No.: B11409573
M. Wt: 483.3 g/mol
InChI Key: YACKOBOKGBNDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is a complex organic compound that features a unique combination of bromine, fluorine, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromine and fluorine substituents: These can be added via electrophilic aromatic substitution reactions.

    Attachment of the phosphonate group: This step often involves the use of diethyl phosphite in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphonate group.

    Reduction: Reduction reactions can occur at the bromine and fluorine substituents.

    Substitution: The aromatic rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used to study the effects of bromine and fluorine substituents on biological activity.

Mechanism of Action

The mechanism by which Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific targets, leading to desired biological outcomes.

Comparison with Similar Compounds

Uniqueness: Diethyl [2-(4-bromophenyl)-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-4-YL]phosphonate is unique due to the combination of bromine, fluorine, and phosphonate groups within a single molecule. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs.

Properties

Molecular Formula

C20H21BrFN2O4P

Molecular Weight

483.3 g/mol

IUPAC Name

2-(4-bromophenyl)-4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H21BrFN2O4P/c1-3-26-29(25,27-4-2)20-19(23-13-14-5-11-17(22)12-6-14)28-18(24-20)15-7-9-16(21)10-8-15/h5-12,23H,3-4,13H2,1-2H3

InChI Key

YACKOBOKGBNDHN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Br)NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.